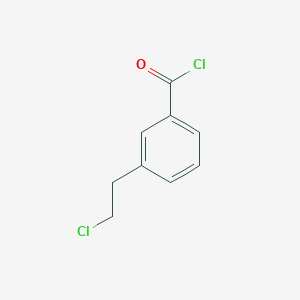
3-(pyridin-4-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyridin-4-yl)prop-2-enal is an organic compound that features a pyridine ring attached to a propenal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(pyridin-4-yl)prop-2-enal can be synthesized through several methods. One common approach involves the condensation of 4-pyridinecarboxaldehyde with acetaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(pyridin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 3-(4-Pyridyl)propanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: 3-(4-Pyridyl)propanoic acid.
Reduction: 3-(4-Pyridyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(pyridin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-(pyridin-4-yl)prop-2-enal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Pyridyl)propanoic acid
- 3-(4-Pyridyl)propanol
- 3-(4-Pyridyl)acrylic acid
Uniqueness
3-(pyridin-4-yl)prop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7NO |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
3-pyridin-4-ylprop-2-enal |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H |
Clé InChI |
PEIRJCZXFPMXTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3-(3-bromophenyl)oxetan-3-yl]acetate](/img/structure/B8711276.png)
![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)
![6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine](/img/structure/B8711294.png)








![ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8711374.png)


